

# Confirming the Identity of 5-amino-2-chlorophenol: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 5-(3-Aminophenyl)-2-chlorophenol

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The unambiguous identification of chemical compounds is a cornerstone of safe and effective research and drug development. This guide provides a comprehensive comparison of 5-amino-2-chlorophenol with two of its structural isomers, 2-amino-5-chlorophenol and 2-amino-4-chlorophenol, using key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The presented experimental data and protocols will aid in the definitive confirmation of 5-amino-2-chlorophenol's identity.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-amino-2-chlorophenol and its isomers. These values are critical for distinguishing between these closely related compounds.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )
5-amino-2-chlorophenol	~3400-3200 (N-H, O-H stretching), ~1600 (N-H bending), ~1200 (C-O stretching), ~800-750 (C-Cl stretching)
2-amino-5-chlorophenol	Similar functional group regions to 5-amino-2-chlorophenol, with potential shifts in fingerprint region due to substitution pattern.
2-amino-4-chlorophenol	Similar functional group regions to 5-amino-2-chlorophenol, with potential shifts in fingerprint region due to substitution pattern.

Table 2: <sup>1</sup>H NMR Spectroscopy Data (in DMSO-d<sub>6</sub>)

Compound	Chemical Shift (δ, ppm) and Multiplicity
5-amino-2-chlorophenol	~9.5 (s, 1H, OH), ~6.8-7.2 (m, 3H, Ar-H), ~5.0 (s, 2H, NH <sub>2</sub> )
2-amino-5-chlorophenol	Distinct aromatic proton splitting pattern compared to 5-amino-2-chlorophenol.
2-amino-4-chlorophenol	δ 9.2 (s, 1H), 6.60 (d, J=8.3 Hz, 1H), 6.60 (d, J=2.5 Hz, 1H), 6.39 (dd, J=8.3, 2.5 Hz, 1H), 4.8 (s, 2H).[1][2]

Table 3: <sup>13</sup>C NMR Spectroscopy Data (in DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)
5-amino-2-chlorophenol	Characteristic shifts for carbons attached to Cl, OH, and NH <sub>2</sub> groups, and unsubstituted aromatic carbons.
2-amino-5-chlorophenol	Unique set of 6 aromatic carbon signals based on the substitution pattern.
2-amino-4-chlorophenol	Distinct chemical shifts for the 6 aromatic carbons. <sup>[1]</sup>

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragmentation Peaks m/z
5-amino-2-chlorophenol	143/145 (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)	Loss of Cl, CO, HCN
2-amino-5-chlorophenol	143/145	Similar fragmentation pattern with potential differences in fragment ion intensities.
2-amino-4-chlorophenol	143/145	143 (M <sup>+</sup> ), 108 (M <sup>+</sup> - Cl), 80. <sup>[3]</sup>

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - ATR: A small amount of the solid sample is placed directly on the ATR crystal.

- KBr Pellet: The sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups (O-H, N-H, C-O, C-Cl) and the fingerprint region is compared with a reference spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique:  $^1\text{H}$  (Proton) and  $^{13}\text{C}$  (Carbon-13) NMR spectroscopy.
- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Data Acquisition:
  - $^1\text{H}$  NMR: The spectrum is acquired to observe the chemical shifts, integration (proton count), and coupling patterns (splitting) of the protons.
  - $^{13}\text{C}$  NMR: A proton-decoupled spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.
- Analysis: The chemical shifts, splitting patterns, and integration values are used to deduce the structure of the molecule and differentiate it from its isomers.

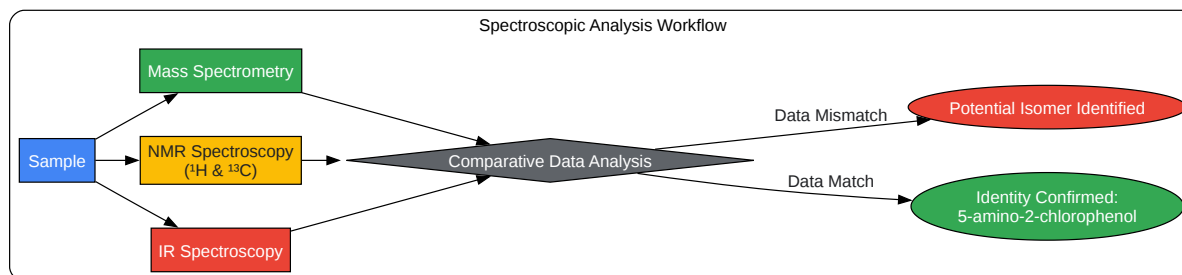
## Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) Mass Spectrometry.
- Instrument: A mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction.

- **Sample Preparation:** The sample is introduced into the ion source, typically after separation by GC.
- **Data Acquisition:** The sample is ionized by a beam of high-energy electrons, and the resulting positively charged fragments are separated based on their mass-to-charge ratio ( $m/z$ ).
- **Analysis:** The molecular ion peak confirms the molecular weight of the compound. The presence of the  $M+2$  peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a monochlorinated compound. The fragmentation pattern provides further structural information.

## Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of 5-amino-2-chlorophenol using the described spectroscopic methods.



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Spectroscopic workflow for compound identification.

By systematically applying these spectroscopic methods and carefully comparing the acquired data with the reference values provided in this guide, researchers can confidently confirm the

identity and purity of 5-amino-2-chlorophenol, ensuring the integrity and reliability of their scientific endeavors.

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## References

- 1. 2-Amino-4-chlorophenol(95-85-2) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. 2-Amino-4-chlorophenol(95-85-2) <sup>1</sup>H NMR [m.chemicalbook.com]
- 3. 2-Amino-4-chlorophenol | C<sub>6</sub>H<sub>6</sub>ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
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